3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane
Overview
Description
3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The spirocyclic framework, characterized by a bicyclic structure connected through a single atom, imparts significant rigidity and three-dimensionality to the molecule, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through a spirocyclization reaction. For instance, N-benzyl acrylamides can undergo electrochemical electrophilic bromination/spirocyclization with 2-bromoethan-1-ol as the brominating reagent . This reaction is conducted under mild conditions and can be scaled up for gram-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane exerts its effects is often related to its interaction with specific molecular targets. For instance, spirocyclic compounds can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-Benzyl-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione: Known for its inhibitory activity against receptor-interacting protein kinase 1 (RIPK1).
2,8-Diazaspiro[4.5]Decan-1-One Derivatives: Exhibits potent inhibitory activity against RIPK1 with significant therapeutic potential.
Uniqueness
3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane stands out due to its unique combination of a benzyl-oxy group and a spirocyclic framework, which imparts distinct physicochemical properties and potential for diverse applications.
Properties
IUPAC Name |
3-phenylmethoxy-1-oxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-4-13(5-3-1)11-17-14-10-15(18-12-14)6-8-16-9-7-15/h1-5,14,16H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKRUBLCQZYYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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